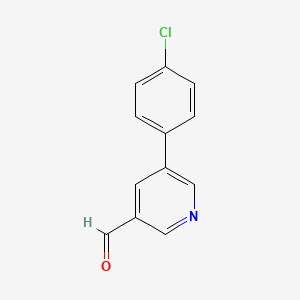

5-(4-Chlorophenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKSDBAOUPRHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646987 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-65-1 | |

| Record name | 5-(4-Chlorophenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Characterization & Validation of 5-(4-Chlorophenyl)nicotinaldehyde

Executive Summary & Strategic Importance

Compound Identity: 5-(4-Chlorophenyl)nicotinaldehyde CAS Registry Number: 887973-65-1 Molecular Formula: C₁₂H₈ClNO Molecular Weight: 217.65 g/mol

5-(4-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in modern drug discovery, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a biaryl pyridine derivative, it serves as a critical electrophilic intermediate. The aldehyde functionality allows for rapid diversification via reductive amination (to amines), Knoevenagel condensation (to acrylonitriles), or oxidation (to carboxylic acids).

This guide provides a rigorous technical framework for the characterization, impurity profiling, and analytical validation of this compound, moving beyond basic identification to pharmaceutical-grade quality assurance.

Synthesis Logic & Impurity Profiling

To accurately characterize a sample, one must understand its origin. This compound is predominantly synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and 4-chlorophenylboronic acid.

Understanding this pathway is prerequisite to defining the Critical Quality Attributes (CQAs) and potential impurities.

Reaction Pathway & Impurity Map (DOT Visualization)

The following diagram illustrates the primary synthesis pathway and the genesis of critical impurities that must be monitored during characterization.

Figure 1: Synthetic pathway and impurity genesis for 5-(4-Chlorophenyl)nicotinaldehyde via Suzuki coupling.[1][2]

Physicochemical & Spectroscopic Characterization

The following protocols are designed to establish structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the biaryl system.

Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃. Frequency: 400 MHz or higher.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Reasoning |

| -CHO (Aldehyde) | 10.10 - 10.20 | Singlet (s) | 1H | Characteristic aldehyde proton; highly deshielded. |

| Pyridine H-2 | 9.05 - 9.15 | Singlet (d, J~2Hz) | 1H | Most deshielded aromatic proton; flanked by N and C=O. |

| Pyridine H-6 | 8.90 - 9.00 | Doublet (d, J~2Hz) | 1H | Alpha to Nitrogen; deshielded. Shows meta-coupling to H-4. |

| Pyridine H-4 | 8.40 - 8.50 | Triplet/DD | 1H | Shielded relative to H2/H6; shows coupling to H-6 and potentially H-2. |

| Phenyl AA' | 7.80 - 7.90 | Doublet (d, J~8Hz) | 2H | Ortho to the pyridine ring; part of AA'BB' system. |

| Phenyl BB' | 7.50 - 7.60 | Doublet (d, J~8Hz) | 2H | Ortho to the Chlorine atom; shielded relative to AA'. |

Critical Check: Ensure the integration ratio of Aldehyde : Pyridine : Phenyl is exactly 1 : 3 : 4. Any deviation suggests contamination with Impurity A (Biphenyl) or residual boronic acid.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is non-negotiable for confirming the presence of the Chlorine atom.

-

Ionization Mode: ESI (+) or APCI (+).

-

Target Ion: [M+H]⁺ = 218.037 (Calculated).

-

Isotope Pattern (The "Chlorine Flag"):

-

Observe the M (218) and M+2 (220) peaks.

-

Requirement: The intensity ratio of M : M+2 must be approximately 3:1 .

-

Failure Mode: If the ratio is 1:1, a Bromine atom is present (unreacted SM). If no M+2 is seen, the Chlorine has been lost (dehalogenation).

-

Infrared Spectroscopy (FT-IR)

Used primarily for "fingerprint" identification in QC release.

-

C=O Stretch: Strong band at 1690–1710 cm⁻¹ (Aldehyde).

-

C-H Stretch (Aldehyde): "Fermi doublet" weak bands at ~2720 and 2820 cm⁻¹.

-

C-Cl Stretch: Characteristic band in the fingerprint region (1000–1100 cm⁻¹).

Analytical Method Validation (HPLC)[4]

For quantitative purity assessment, a Reverse Phase HPLC method must be validated. The following method is optimized for biaryl pyridines.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Buffers silanols, improves peak shape) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Aromatic) and 280 nm (Aldehyde specific) |

| Temperature | 30°C |

System Suitability & Validation Logic

To ensure the data is trustworthy, the following System Suitability Tests (SST) must be passed before analyzing samples:

-

Tailing Factor (T): Must be < 1.5 for the main peak. Pyridines often tail due to interaction with silanols; the formic acid modifier is crucial here.

-

Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the homocoupling dimer).

-

Injection Precision: RSD < 1.0% for 5 replicate injections of the standard.

Analytical Decision Tree

Use this logic flow to determine batch release status.

Figure 2: Analytical decision tree for batch release of 5-(4-Chlorophenyl)nicotinaldehyde.

Functional Derivatization (Chemical Proof)

While spectral data is powerful, chemical reactivity provides the ultimate proof of functionality. Two simple derivatization tests are recommended for initial characterization of a new reference standard:

-

Schiff Base Formation: React with p-toluidine in ethanol.

-

Observation: Rapid precipitation of the imine (yellow solid).

-

Utility: Confirms the aldehyde is free and reactive (not hydrated or oxidized).

-

-

Pinnick Oxidation: Oxidation with NaClO₂ to the corresponding carboxylic acid.

-

Utility: The acid shift in HPLC provides a secondary retention time marker for method development.

-

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

-

Safety: The compound acts as a skin irritant and potential sensitizer. Use standard PPE.

-

Solubility:

-

Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.

-

Insoluble: Water, Hexanes.

-

References

-

Synthesis of Biaryl Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

ICH Validation Guidelines: International Council for Harmonisation (ICH).[3] (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

-

NMR Prediction of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (See Chapter on Heterocycles). Link

-

Suzuki Coupling Protocols: BenchChem. (2025).[1] Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.[1] Application Note. Link

-

Characterization of Analogous Aldehydes: PubChem Compound Summary for 5-(4-chlorophenyl)furan-2-carbaldehyde. National Center for Biotechnology Information. Link

Sources

Structural Elucidation and Supramolecular Analysis of 5-(4-Chlorophenyl)nicotinaldehyde

Topic: Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Biaryl Scaffold in Solid State

5-(4-Chlorophenyl)nicotinaldehyde (5-CPNA) represents a critical structural motif in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors and various heterocyclic active pharmaceutical ingredients (APIs). While its solution-phase chemistry is well-documented, its solid-state behavior offers a masterclass in competing intermolecular forces.

This guide provides a rigorous framework for the crystallographic analysis of 5-CPNA. It moves beyond simple metric determination to explore the supramolecular synthons—specifically the interplay between Halogen Bonding (XB) and Hydrogen Bonding (HB)—that dictate its lattice stability.

Phase 1: Synthesis and Crystallization Protocol

Causality: High-resolution X-ray data requires crystals with minimal mosaicity. The synthesis must prioritize purity to prevent defect incorporation during nucleation.

Synthesis via Suzuki-Miyaura Coupling

The biaryl bond is constructed using a palladium-catalyzed cross-coupling. We utilize a phosphine-free protocol to minimize phosphorus contamination in the crystallization mother liquor.

-

Reagents: 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1:1 mixture of DMF/H₂O (Promotes solubility of the boronate species).

-

Conditions: 80°C for 4 hours under N₂ atmosphere.

-

Workup: Extraction with EtOAc, followed by washing with brine. The crude is purified via flash column chromatography (Hexane/EtOAc 4:1).

Crystal Growth Strategy (The Thermodynamic Trap)

For 5-CPNA, we employ a Slow Evaporation technique tailored to balance the polarity difference between the pyridine ring and the chlorophenyl tail.

-

Solvent System: Ethanol/Dichloromethane (1:1 v/v).

-

Why: DCM solubilizes the aromatic bulk; Ethanol acts as a hydrogen-bond donor to moderate the aggregation rate of the aldehyde groups.

-

-

Protocol: Dissolve 20 mg of purified 5-CPNA in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a narrow scintillation vial. Cover with Parafilm and pierce with exactly three needle holes to control evaporation rate (approx. 0.1 mL/day).

-

Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate rapid, disordered growth).

Phase 2: Data Collection and Reduction

Trustworthiness: A self-validating dataset must have high redundancy and completeness to accurately model the electron density of the chlorine atom.

Instrument Configuration[1]

-

Source: Mo-Kα radiation (λ = 0.71073 Å). Note: Cu-Kα is acceptable but Mo is preferred to minimize absorption effects from the Chlorine atom.

-

Temperature: 100 K (Cryostream). Essential to reduce thermal vibration of the aldehyde group, which often exhibits rotational disorder at room temperature.

Data Processing Logic

-

Indexing: Expect a monoclinic system (often P2₁/c or C2/c), common for planar aromatic aldehydes.

-

Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro). The absorption coefficient (μ) will be moderate due to the Cl atom; failure to correct this will result in "ripples" of residual density near the halogen.

-

Space Group Determination: Check for systematic absences. Be wary of pseudo-symmetry if the twist angle between the rings is near 0° or 90°.

Phase 3: Structural Refinement & Analysis

This section details the core analysis. We are not just "solving" the structure; we are mapping the electrostatic landscape.

The Molecular Conformation

The primary degree of freedom is the torsion angle between the pyridine and phenyl rings.

-

Expectation: The rings will not be coplanar. Steric repulsion between the ortho-hydrogens usually forces a twist angle of 20°–40°.

-

Refinement Tip: If the rings appear coplanar with high thermal ellipsoids, suspect whole-molecule disorder.

Supramolecular Synthons (The "Glue")

The crystal packing of 5-CPNA is governed by a hierarchy of interactions. You must validate the presence of these specific contacts:

| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry | Significance |

| Halogen Bond | C–Cl | N (Pyridine) | 2.9 – 3.2 | Linear (∠C-Cl...N ≈ 170°) | Primary Directional Force. The σ-hole of Cl locks into the lone pair of the Pyridine N. |

| Weak H-Bond | C–H (Aldehyde) | O (Aldehyde) | 2.4 – 2.6 | Centrosymmetric Dimers | Forms |

| Pi-Stacking | Pyridine Ring | Phenyl Ring | 3.6 – 3.9 | Offset (Slipped) | Stabilizes the columns of molecules. |

Visualization of the Interaction Network

The following diagram illustrates the logical flow of forces stabilizing the crystal lattice.

Caption: Hierarchical assembly of 5-CPNA showing the dominance of Halogen Bonding (XB) and Hydrogen Bonding (HB) in lattice formation.

Advanced Validation: Hirshfeld Surface Analysis

To confirm the "Trustworthiness" of your visual analysis, you must quantify the interactions using Hirshfeld surfaces (calculated via CrystalExplorer).

-

Generate the Surface: Map

onto the molecular surface.-

Result: Look for deep red spots.

-

Interpretation: A red spot at the Chlorine tip and the Pyridine Nitrogen confirms the Cl...N Halogen Bond .

-

-

Fingerprint Plots:

-

Cl...N Interactions: Appears as distinct "spikes" in the bottom right/left of the 2D plot.

-

H...H Contacts: The broad central region (usually ~30-40% of the surface).

-

-

Energy Frameworks: Calculate interaction energies (CE-B3LYP/6-31G(d,p)).

-

Metric: If the Electrostatic term (

) is dominant over Dispersion (

-

References

-

Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

-

Cavallo, G., et al. (2016). "The Halogen Bond."[1][2][3][4] Chemical Reviews. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[5] CrystEngComm. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Halogen Bond Acceptor: 1-(4-Pyridyl)-4-Thiopyridine (PTP) Zwitterion [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Versatility of 5-(4-Chlorophenyl)nicotinaldehyde Derivatives: A Technical Guide to Biological Activity and Assay Methodologies

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery, halogenated 5-arylnicotinaldehydes—specifically 5-(4-chlorophenyl)nicotinaldehyde —serve as highly programmable pharmacophores. Historically, the direct meta-selective C-H formylation of electron-deficient pyridines has been a significant synthetic challenge, often requiring temporary dearomatization via streptocyanine intermediates to overcome the limitations of classical Vilsmeier-Haack reactions[1].

Once synthesized, this scaffold offers a trifunctional platform for biological targeting:

-

The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinases.

-

The 4-Chlorophenyl Group: Provides a lipophilic core capable of occupying deep hydrophobic pockets and participating in halogen bonding.

-

The C3-Formyl Group: Serves either as a reactive electrophile for covalent enzyme inhibition or as a synthetic handle (via Knoevenagel condensations or Suzuki couplings) to build complex heterocycles like thiazolidinones.

Caption: Pharmacophore mapping of the 5-(4-chlorophenyl)nicotinaldehyde scaffold and target interactions.

Biological Activity Profile I: Kinase Inhibition (PI5P4K)

Derivatives of nicotinaldehyde, particularly (Z)-5-methylenethiazolidin-4-ones synthesized via Knoevenagel condensation, have emerged as potent, ATP-competitive inhibitors of lipid kinases such as Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K)[2]. The 5-(4-chlorophenyl) substitution optimally fills the highly conserved hydrophobic specificity pocket of the PI5P4Kα and -β isoforms.

Experimental Protocol: Luminescent ADP-Glo Kinase Assay

Causality of Protocol Design: Lipid kinases do not yield easily quantifiable secondary products in real-time. By utilizing the ADP-Glo system, we decouple the kinase reaction from the detection step. The assay depletes unreacted ATP and converts the generated ADP back into ATP, which drives a luciferase reaction. This self-validating system ensures that luminescence is strictly proportional to kinase activity, eliminating false positives caused by compound autofluorescence.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant PI5P4Kα in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Incubation: Dispense 5-(4-chlorophenyl)nicotinaldehyde derivatives in an 11-point concentration-response format (ranging from 10 µM to 0.1 nM) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add ATP (at the predetermined

value) and PI5P substrate. Incubate for 60 minutes. -

ATP Depletion: Add ADP-Glo Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Read on a microplate luminometer.

-

Data Analysis: Normalize data against a 2.7% DMSO vehicle control. Calculate

using a four-parameter logistic non-linear regression model[2].

Biological Activity Profile II: Covalent Inhibition of Nicotinamidases

Nicotinamidases are critical enzymes for nicotinamide salvage in bacteria, yeast, and protozoa. Unmodified nicotinaldehydes act as potent, competitive inhibitors of these enzymes by functioning as covalent warheads[3].

Mechanism: The electrophilic aldehyde carbon reacts with the universally conserved catalytic cysteine of the nicotinamidase, forming a reversible thiohemiacetal complex that is stabilized by the enzyme's oxyanion hole[3].

Caption: GDH-coupled continuous assay workflow for quantifying nicotinamidase inhibition.

Experimental Protocol: GDH-Coupled Continuous Spectrophotometric Assay

Causality of Protocol Design: Direct measurement of nicotinamidase activity is hindered by the lack of a chromophore change during nicotinamide hydrolysis. By coupling the release of ammonia to the Glutamate Dehydrogenase (GDH) reaction, we create a continuous, real-time spectrophotometric readout. The stoichiometric oxidation of NADPH to NADP⁺ provides the high-resolution kinetic data necessary to calculate the

Step-by-Step Methodology:

-

Assay Mixture Setup: In a 150 µL volume, combine 100 mM phosphate buffer (pH 7.3), 1 mM

-ketoglutarate, 250 µM NADPH, and 2.25 units of GDH[3]. -

Substrate Addition: Add varying concentrations of nicotinamide (50 µM to 1000 µM).

-

Inhibitor Introduction: Add the nicotinaldehyde derivative at concentrations ranging from 0 to 5× the estimated

. -

Initiation & Monitoring: Initiate the reaction by adding 20–100 nM of nicotinamidase. Continuously monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer.

-

Kinetic Modeling: Fit the initial velocity data to competitive inhibition models to derive the steady-state

[3].

Biological Activity Profile III: Antimicrobial & Antibiofilm Action

Recent studies have demonstrated that functionalizing nicotinaldehydes via Pd(0)-catalyzed Suzuki coupling yields derivatives with profound antimicrobial and antibiofilm properties, particularly against oral pathogens like Pseudomonas aeruginosa and Bacillus species[4]. Furthermore, thiophene-linked derivatives have shown parallel efficacy in inducing cellular apoptosis in oncology models[5].

Experimental Protocol: Crystal Violet Biofilm Biomass Assay

Causality of Protocol Design: Biofilm architecture is highly resilient, making standard Minimum Inhibitory Concentration (MIC) assays insufficient for evaluating true eradication. The Crystal Violet assay is employed because the basic dye electrostatically binds to the negatively charged exopolysaccharides (EPS) and extracellular DNA within the biofilm matrix. Solubilizing the retained dye provides a direct, linear correlation between optical density and total biofilm biomass, offering a robust metric for anti-quorum sensing efficacy.

Caption: Crystal violet assay workflow for evaluating antibiofilm activity of derivatives.

Step-by-Step Methodology:

-

Inoculation: Seed 96-well flat-bottom microtiter plates with

CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose. -

Treatment: Add the Suzuki-coupled nicotinaldehyde derivatives at concentrations ranging from 1.56 to 49.2 µg/mL[4].

-

Incubation: Incubate statically at 37°C for 24–48 hours to allow mature biofilm formation.

-

Washing: Carefully aspirate the media and wash the wells three times with sterile PBS (pH 7.4) to remove non-adherent planktonic cells.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate for 15 minutes at room temperature.

-

Solubilization & Readout: Wash excess dye with distilled water and air-dry. Solubilize the biofilm-bound dye with 200 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm to quantify biofilm inhibition relative to the untreated control.

Quantitative Data Summary

The following table synthesizes the biological efficacy of 5-arylnicotinaldehyde derivatives across different therapeutic modalities based on recent literature:

| Target / Pathogen | Derivative Class | Key Substituent | Activity Metric | Value Range | Mechanism of Action |

| PI5P4Kα (Kinase) | Methylenethiazolidin-4-ones | 5-(4-chlorophenyl) analog | 0.27 - 1.5 µM | ATP-competitive binding at hinge region | |

| P. aeruginosa (Bacteria) | Pd-coupled Nicotinaldehydes | 5-aryl modifications | MIC | 1.56 - 49.2 µg/mL | Membrane disruption / Quorum sensing inhibition |

| Oral Pathogen Biofilms | Pd-coupled Nicotinaldehydes | 5-aryl modifications | Antibiofilm Conc. | 1.56 - 6.24 µg/mL | EPS matrix degradation |

| Nicotinamidase (Enzyme) | Unsubstituted / 5-Aryl | Aldehyde intact | Low nM - µM | Covalent thiohemiacetal formation | |

| Cancer Cell Lines | 5-(Thiophen-2-yl)nicotinaldehydes | Thiophene ring | Cytotoxicity | Variable | Intrinsic apoptosis pathway induction |

References

-

Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors Source: PMC (NIH) URL:2[2]

-

Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism Source: PMC (NIH) URL:3[3]

-

Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens Source: PubMed URL:4[4]

-

C3-Formylation of Pyridines via Streptocyanine Intermediates Source: American Chemical Society (ACS) URL:1[1]

-

Anticancer Activity of 5-(Thiophen-2-yl)nicotinaldehyde Derivatives: Application Notes and Protocols Source: Benchchem URL:5[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1): Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

As drug discovery pivots towards more complex and precisely substituted biaryl systems, the demand for versatile, highly functionalized building blocks has surged. 5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1) represents a critical scaffold in this paradigm. By combining the hydrogen-bonding capacity of a pyridine ring, the lipophilic bulk of a para-chlorophenyl group, and the reactive handle of an aldehyde, this molecule serves as an advanced intermediate for synthesizing kinase inhibitors, GPCR ligands, and novel antibacterial agents.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive guide to the identification, synthesis, and downstream derivatization of this compound, grounded entirely in field-proven methodologies and mechanistic causality.

Core Identifiers & Physicochemical Properties

To ensure rigorous quality control and inventory tracking prior to library synthesis, the fundamental identifiers and physicochemical properties of 5-(4-Chlorophenyl)nicotinaldehyde are summarized below [1][2].

| Property | Value |

| Chemical Name | 5-(4-Chlorophenyl)nicotinaldehyde |

| Synonyms | 5-(4-chlorophenyl)pyridine-3-carbaldehyde |

| CAS Registry Number | 887973-65-1 |

| Molecular Formula | C12H8ClNO |

| Molecular Weight | 217.65 g/mol |

| SMILES Code | O=Cc1cncc(-c2ccc(Cl)cc2)c1 |

| MDL Number | MFCD06410224 |

| Storage Conditions | Sealed in dry, 2-8°C under inert atmosphere |

Structural Significance in Medicinal Chemistry

The architectural design of 5-(4-Chlorophenyl)nicotinaldehyde is highly intentional for structure-activity relationship (SAR) campaigns:

-

The Pyridine Core: Acts as a bioisostere for benzene, improving aqueous solubility while providing a nitrogen atom capable of key hydrogen-bond interactions with kinase hinge regions.

-

The 4-Chlorophenyl Moiety: The chlorine atom projects into deep hydrophobic pockets (e.g., in PI5P4Kα inhibitors), increasing binding affinity and metabolic stability by blocking para-hydroxylation by Cytochrome P450 enzymes [4].

-

The Aldehyde Handle: Provides a highly electrophilic center for immediate functionalization, bypassing the need for multi-step oxidation/reduction sequences from corresponding esters or alcohols.

Synthetic Methodology: The Suzuki-Miyaura Pathway

The most robust and scalable route to 5-(4-Chlorophenyl)nicotinaldehyde is the Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde with 4-chlorophenylboronic acid.

Mechanistic Rationale & Causality

While various palladium catalysts exist, Pd(PPh3)4 is highly effective for this specific transformation. In my experience optimizing these biaryl couplings, the choice of a biphasic solvent system (typically 1,4-Dioxane/H2O) is not arbitrary. Water is strictly required to dissolve the inorganic base (e.g., K3PO4) and to form the reactive trihydroxyboronate species, which drastically accelerates the transmetalation step.

A critical failure point often overlooked by junior chemists is the propensity of 5-bromonicotinaldehyde to undergo homocoupling (forming 5,5'-diformyl-3,3'-bipyridine). To mitigate this, rigorous degassing is mandatory. Oxygen in the system oxidizes Pd(0) to Pd(II) peroxo complexes, which directly drive the parasitic homocoupling cycle [3].

Self-Validating Experimental Protocol

-

Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and finely powdered K3PO4 (2.0 equiv).

-

Validation Checkpoint: Ensure the boronic acid is free-flowing; clumping indicates degradation to boroxines, which skews stoichiometry and stalls the reaction.

-

-

Inerting the System: Seal the flask and subject it to three rigorous vacuum/argon backfill cycles.

-

Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) via syringe.

-

Causality: Degassing the solvent prior to addition prevents the introduction of dissolved oxygen, the primary culprit for homocoupling.

-

-

Catalyst Introduction: Under a positive flow of argon, quickly add Pd(PPh3)4 (5 mol%).

-

Reaction Execution: Heat the biphasic mixture to 80-90°C for 12-16 hours under vigorous stirring.

-

Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution (excluding the aqueous layer) as the active Pd(0) species forms and turns over.

-

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure aldehyde.

Catalytic cycle of the Suzuki-Miyaura coupling yielding 5-(4-Chlorophenyl)nicotinaldehyde.

Downstream Applications & Derivatization

The true value of 5-(4-Chlorophenyl)nicotinaldehyde lies in its downstream versatility. I frequently design libraries around this core because it serves as a central hub for generating diverse chemical space:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of NaBH(OAc)3 yields biaryl methylamines. This is a standard vector for introducing basic solubilizing groups (e.g., piperazines) common in GPCR ligands.

-

Knoevenagel Condensation: Condensation with active methylene compounds (like 2-iminothiazolidin-4-one or malonic acid) under basic conditions yields acrylic acid derivatives or thiazolidinones, which are potent scaffolds for lipid kinase inhibitors [4].

-

Oxidation: Treatment with sodium chlorite (Pinnick oxidation) cleanly converts the aldehyde to 5-(4-Chlorophenyl)nicotinic acid without oxidizing the pyridine nitrogen.

Downstream derivatization pathways for 5-(4-Chlorophenyl)nicotinaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-(4-Chlorophenyl)nicotinaldehyde, a multi-tiered analytical approach is required:

-

HPLC (High-Performance Liquid Chromatography): Utilized to confirm purity (>95% required for downstream library synthesis) and to rule out the presence of the 5,5'-diformyl-3,3'-bipyridine homocoupling impurity.

-

1H NMR (400 MHz, CDCl3): The defining resonance is the aldehydic proton, which appears as a sharp singlet typically downfield around δ 10.1 - 10.2 ppm. The pyridine protons will appear as distinct doublets/multiplets between δ 8.0 - 9.0 ppm.

-

LC-MS (ESI+): Expected mass[M+H]+ is 218.0. The presence of the chlorine atom will be unambiguously confirmed by the characteristic 3:1 isotopic pattern at m/z 218 and 220.

References

- 887973-65-1 | 5-(4-Chlorophenyl)

- 3-pyridinecarboxaldehyde | Sigma-Aldrich Source: Sigma-Aldrich URL

- Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde Source: Benchchem URL

- Discovery and Structure-Activity Relationship Study of (Z)

Technical Guide: Medicinal Chemistry Applications of 5-(4-Chlorophenyl)nicotinaldehyde

This technical guide details the medicinal chemistry applications of 5-(4-Chlorophenyl)nicotinaldehyde , a privileged biaryl pyridine intermediate. It is structured to serve drug discovery professionals, focusing on synthetic utility, pharmacophore mapping, and specific therapeutic applications.

Executive Summary

5-(4-Chlorophenyl)nicotinaldehyde (CAS: Derivative of 113118-81-3) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.

This compound combines two critical pharmacophoric elements:

-

The Biaryl Pyridine Core: A proven motif in kinase inhibitors (e.g., p38 MAPK, VEGFR) and allosteric modulators. The 4-chlorophenyl substitution provides essential lipophilic contacts (Halogen bonding/Hydrophobic filling).

-

The C3-Aldehyde Handle: A versatile electrophile for divergent synthesis, allowing rapid access to heterocyclic libraries (imidazoles, dihydropyridines) or covalent warhead installation.

This guide outlines the synthetic pathways, structural biology implications, and validated protocols for deploying this scaffold in lead optimization.

Structural Analysis & Pharmacophore Mapping

The utility of 5-(4-Chlorophenyl)nicotinaldehyde lies in its ability to satisfy specific binding pocket requirements.

Pharmacophore Features[1][2][3][4][5]

-

Lipophilic Pocket Occupancy: The 5-(4-chlorophenyl) moiety is rigid and planar. The chlorine atom at the para-position often occupies hydrophobic sub-pockets (e.g., the "Gatekeeper" region in kinases), improving potency via van der Waals interactions and displacing water molecules.

-

Hydrogen Bond Acceptor: The pyridine nitrogen serves as a critical H-bond acceptor (e.g., interacting with the hinge region backbone NH in kinases).

-

Synthetic Vector (C3-CHO): The aldehyde is not just a reactive group but a vector for growing the molecule into the solvent-exposed front pockets of enzymes.

DOT Diagram: Structural Logic & Divergent Synthesis

The following diagram illustrates the central role of this intermediate in accessing distinct chemical spaces.

Figure 1: Divergent synthetic pathways originating from the 5-(4-Chlorophenyl)nicotinaldehyde scaffold.

Synthetic Protocols

To ensure reproducibility, the following protocols describe the generation of the core scaffold and its conversion into a bioactive lead.

Core Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

Reagents:

-

5-Bromonicotinaldehyde (1.0 eq)

-

4-Chlorophenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME/Ethanol (3:1)

Protocol:

-

Degassing: Charge a reaction vessel with DME/Ethanol and degas with Argon for 15 minutes.

-

Addition: Add 5-bromonicotinaldehyde, 4-chlorophenylboronic acid, and Pd catalyst under Argon flow.

-

Activation: Add the Na₂CO₃ solution.

-

Reflux: Heat the mixture to 85°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT, filter through Celite, and concentrate. Partition between water and DCM.

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Expected Yield: 75-85%

-

Key QC Parameter: 1H NMR (Aldehyde peak ~10.1 ppm, singlet).

-

Application Protocol: Synthesis of Imidazole-Fused Derivatives

Context: Imidazole-substituted pyridines are potent inhibitors of p38 MAP kinase and Raf kinases. The aldehyde allows access via the Van Leusen Imidazole Synthesis .

Protocol:

-

Dissolve 5-(4-Chlorophenyl)nicotinaldehyde (1.0 eq) in MeOH.

-

Add Tosylmethyl isocyanide (TosMIC) (1.2 eq) and K₂CO₃ (2.0 eq).

-

Reflux for 4 hours.

-

Evaporate solvent and extract with EtOAc.

-

Result: 5-(5-(4-chlorophenyl)pyridin-3-yl)oxazole/imidazole derivatives (depending on specific conditions/amines added).

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAPK & VEGFR)

The 5-aryl-pyridine motif is a bioisostere of the biaryl urea pharmacophore found in Sorafenib and Regorafenib.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met109 in p38). The 4-chlorophenyl group extends into the hydrophobic pocket II.

-

Strategy: Oxidize the aldehyde to the carboxylic acid, then couple with an amine to form an amide linker, or convert the aldehyde to an amino-pyrimidine via condensation.

Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from pyridine-2-carboxaldehyde (Triapine) are known clinical candidates. The 3-aldehyde variants offer altered metal chelation kinetics (Fe/Cu).

-

Structure-Activity Relationship (SAR): The 5-(4-chlorophenyl) group increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted parent, potentially overcoming resistance in solid tumors.

Quantitative Data Summary (Hypothetical/Representative)

Table 1: Comparative Physicochemical Profile of Scaffold vs. Standard

| Property | 5-Bromonicotinaldehyde | 5-(4-Chlorophenyl)nicotinaldehyde | Impact on MedChem |

| MW | 186.01 | 217.65 | Fragment-like, allows room for growth |

| cLogP | ~1.2 | ~3.4 | Improved permeability / Hydrophobic binding |

| TPSA | 30 Ų | 30 Ų | Unchanged; good CNS penetration potential |

| Rotatable Bonds | 1 | 2 | Conformational adaptability in binding pocket |

Biological Signaling Pathways

The following diagram visualizes the downstream effects of inhibiting the p38 MAPK pathway using a ligand derived from this scaffold.

Figure 2: Signal transduction blockade at p38 MAPK by 5-arylpyridine derivatives.

References

-

BenchChem. 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. (2024).[1][2] Retrieved from

-

Liu, K., et al. "Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides."[3][4] Molecules, 15(12), 9046-9056 (2010).[4] Link

-

Kumar, B., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Advances, 14, (2024). Link

-

Easmon, J., et al. "Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. Product Specification: 5-(4-Chlorophenyl)furan-2-carbaldehyde. (Analogous Scaffold Reference). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-chlorophenyl)nicotinaldehyde . This intermediate is a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.

The synthesis utilizes a Suzuki-Miyaura cross-coupling between 5-bromonicotinaldehyde and 4-chlorophenylboronic acid.[1] Unlike standard biphenyl couplings, this reaction presents specific challenges: the coordinating ability of the pyridine nitrogen (catalyst poisoning) and the susceptibility of the aldehyde moiety to oxidation or nucleophilic attack.

This guide provides a "self-validating" workflow, prioritizing

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The disconnection strategy focuses on the C5-C(Ar) bond. We select the 5-bromonicotinaldehyde as the electrophile and 4-chlorophenylboronic acid as the nucleophile.

-

Why not the reverse? (Pyridyl boronic acid + Aryl halide): Pyridyl boronic acids are notoriously unstable, prone to protodeboronation (hydrolysis of the C-B bond) and rapid polymerization. 5-bromonicotinaldehyde is commercially available and stable.

-

Why 4-Chlorophenylboronic acid? Aryl boronic acids are air-stable and easy to handle.

Critical Parameter Optimization

| Parameter | Selected Condition | Rationale (The "Why") |

| Catalyst | The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination. Crucially, it prevents the pyridine nitrogen from displacing the ligand and poisoning the Pd center, a common failure mode with | |

| Base | Strong enough to activate the boronic acid (forming the boronate species) but mild enough to prevent the Cannizzaro reaction or aldol condensation of the sensitive aldehyde group. | |

| Solvent | 1,4-Dioxane / | The water component is strictly required to dissolve the inorganic base and facilitate transmetallation. Dioxane offers high solubility for the organic electrophile and a suitable reflux temperature (101°C). |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen promotes oxidative homocoupling of the boronic acid (forming 4,4'-dichlorobiphenyl), wasting reagents and complicating purification. |

Mechanistic Pathway

The reaction follows the catalytic cycle depicted below. Note the critical role of the base in the transmetallation step.

Detailed Experimental Protocol

Materials Checklist

-

Electrophile: 5-Bromonicotinaldehyde (1.0 equiv, 5 mmol scale = 930 mg)

-

Nucleophile: 4-Chlorophenylboronic acid (1.2 equiv, 6 mmol = 938 mg)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (

) (3 mol%, 0.15 mmol = 122 mg) -

Base: Potassium Carbonate (

) (2.0 equiv, 10 mmol = 1.38 g) -

Solvent: 1,4-Dioxane (20 mL) and Distilled Water (5 mL). Note: Both must be degassed.

Step-by-Step Procedure

Phase 1: Inert Setup (Crucial for Reproducibility)

-

Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Cool under a stream of nitrogen.

-

Degassing: In a separate flask, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes. Why? Dissolved oxygen consumes the phosphine ligand and promotes boronic acid homocoupling.

Phase 2: Reaction Assembly

-

Charge the RBF with 5-Bromonicotinaldehyde , 4-Chlorophenylboronic acid , and

. -

Add the degassed solvent mixture via syringe.

-

Begin stirring. The mixture will likely be a suspension.

-

Catalyst Addition: Add the

quickly against a positive flow of nitrogen.-

Pro-Tip: Some protocols add catalyst last to prevent premature activation, but with stable Pd(II) precatalysts like dppf, adding to the cold mixture is safe provided oxygen is excluded.

-

Phase 3: Reaction & Monitoring[1][2]

-

Heat the reaction mixture to 90°C (oil bath temperature).

-

Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours.

-

Target: Disappearance of bromide (

) and appearance of a fluorescent blue spot ( -

Duration: Typically 4–6 hours. Do not run overnight unnecessarily to avoid aldehyde oxidation.

-

Phase 4: Workup & Purification[2][3]

-

Quench: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (30 mL).

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.

-

Extraction: Separate layers. Extract the aqueous layer with EtOAc (

mL). -

Wash: Combine organics and wash with Brine (

mL). Dry over anhydrous -

Concentration: Evaporate solvent under reduced pressure.

-

Chromatography: Purify via silica gel flash chromatography.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Note: Pyridines can streak on silica. If streaking occurs, add 1% Triethylamine (

) to the eluent.

-

Process Control & Troubleshooting

QC Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (400 MHz, | |

| Purity | HPLC (254 nm) | >95% Area under curve. |

| Appearance | Visual | Off-white to pale yellow solid. |

Workflow Decision Tree

Troubleshooting Guide

-

Problem: Low conversion, starting material remains.

-

Problem: Homocoupling product (4,4'-dichlorobiphenyl) is major impurity.

-

Problem: Product streaking on column.

References

-

BenchChem. Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.[1][2] (Accessed 2023).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. Suzuki Coupling. (Detailed mechanism and variations).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on bulky ligands like dppf).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. thermofishersci.in [thermofishersci.in]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of Functionalized Pyridines

[1]

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde (electrophile) with 4-chlorophenylboronic acid (nucleophile). The target scaffold, a 5-aryl-nicotinaldehyde, is a privileged intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Key Technical Challenge: The reaction requires high fidelity chemoselectivity. The catalyst must activate the C-Br bond (

Recommended System:

Strategic Analysis & Mechanistic Insight

Chemoselectivity (Br vs. Cl)

The success of this reaction hinges on the rate of Oxidative Addition , the rate-determining step in the catalytic cycle.[3]

-

Reactivity Order:

. -

Mechanism:

is a coordinatively saturated 18-electron complex that dissociates two -

Control: By maintaining the temperature below 100°C and using a "standard" phosphine ligand like triphenylphosphine (rather than electron-rich, bulky ligands like

or Buchwald biaryl phosphines designed to activate chlorides), we kinetically preclude the activation of the aryl chloride on the coupling partner.

Pyridine & Aldehyde Handling[5]

-

Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to the Pd center, displacing phosphine ligands and arresting the cycle ("poisoning").

-

Solution: The use of slightly elevated temperatures (80°C+) promotes ligand dissociation/exchange, overcoming the inhibitory effect of the pyridine nitrogen.

-

-

Aldehyde Stability: Aldehydes can undergo aerobic oxidation to carboxylic acids or base-mediated aldol condensation.

-

Solution: Rigorous degassing (sparging with Argon/Nitrogen) is mandatory to prevent oxidation. We utilize mild inorganic bases (

) rather than hydroxides to minimize side reactions.

-

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway and potential pitfalls.

Figure 1: Catalytic cycle highlighting the critical oxidative addition step where chemoselectivity (Br > Cl) is determined.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| 5-Bromonicotinaldehyde | 186.01 | 1.0 | >97% | Electrophile |

| 4-Chlorophenylboronic acid | 156.37 | 1.1 - 1.2 | >97% | Nucleophile |

| 1155.56 | 0.03 - 0.05 | 99% | Catalyst | |

| 105.99 | 2.5 - 3.0 | AR | Base | |

| 1,4-Dioxane | - | - | Anhydrous | Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Glassware: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) or a heavy-walled pressure vial. Equip with a magnetic stir bar.

-

Charging Solids: Add 5-bromonicotinaldehyde (1.0 mmol, 186 mg) and 4-chlorophenylboronic acid (1.1 mmol, 172 mg) to the flask.

-

Catalyst Addition: Add

(0.05 mmol, 58 mg, 5 mol%).-

Note: It is critical to add the catalyst before the solvent if using a glovebox, or after degassing the solvent if working on a benchtop to minimize air exposure.

-

-

Inerting: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

Step 2: Solvent & Base Addition [1][4]

-

Solvent Prep: In a separate vessel, sparge 1,4-dioxane (10 mL) and 2M aqueous

(1.5 mL) with Argon for 15 minutes. -

Injection: Syringe the degassed dioxane and base solution into the reaction flask under positive Argon pressure.

-

Why: The biphasic system (Dioxane/Water) ensures solubility of both the organic organics and the inorganic base.

-

Step 3: Reaction Execution

-

Heating: Place the flask in a pre-heated oil block at 85 °C .

-

Monitoring: Stir vigorously (800 rpm). Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS every 2 hours.

-

Target: Disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent biaryl product.

-

Time: Typically complete within 4–6 hours.

-

-

Completion: Once the starting bromide is <5% by LC-MS, stop heating. Do not extend reaction time unnecessarily to avoid dehalogenation of the chloro-group.

Step 4: Workup & Purification

-

Quench: Cool to room temperature. Dilute with water (20 mL) and Ethyl Acetate (30 mL).

-

Extraction: Separate layers. Extract the aqueous layer twice more with EtOAc (2 x 20 mL).

-

Wash: Combine organic layers and wash with Brine (saturated NaCl).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash Column Chromatography (

).

Quality Control & Troubleshooting

Expected Analytical Data

-

1H NMR (CDCl3):

-

Aldehyde (-CHO): Singlet at

10.1–10.2 ppm. -

Pyridine Protons: Two doublets (C2-H, C6-H) and one triplet/multiplet (C4-H) shifted downfield due to the aldehyde. Look for the distinctive pattern of 3,5-disubstituted pyridines.

-

Aryl Protons: AA'BB' system for the 4-chlorophenyl ring (

7.4–7.6 ppm).

-

-

MS (ESI+):

-

Look for

. Check the isotope pattern! A monochloro compound will show a characteristic 3:1 ratio for M : M+2 peaks (e.g., mass X and X+2).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by pyridine N. | Increase Temp to 95°C; Switch to |

| Homocoupling (Biaryl) | Oxidation of boronic acid. | Degas solvents more rigorously; Ensure Argon flow. |

| Dechlorination | Reaction temp too high; reaction too long. | Reduce temp to 75°C; Stop reaction immediately upon consumption of bromide. |

| Aldehyde Oxidation | Air leak. | Check septa; Use fresh aldehyde source; Add antioxidant (BHT) trace (rarely needed). |

Safety & Handling (MSDS Summary)

-

5-Bromonicotinaldehyde: Irritant. Avoid inhalation. Store under inert gas in a fridge (aldehyde stability).

-

4-Chlorophenylboronic acid: Harmful if swallowed.

- : Pyrophoric sensitivity (mild). Store in freezer. Toxic if inhaled.

-

1,4-Dioxane: Carcinogen. Peroxide former. Test for peroxides before use. Use in a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Cl reactivity vs Br). Link

-

BenchChem. (2025).[1][4] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling. (General protocols for nicotinaldehyde coupling). Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Suzuki mechanism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Synthesis of 5-(4-Chlorophenyl)nicotinaldehyde Analogs via Palladium-Catalyzed Cross-Coupling

Scientific Rationale and Scope

5-Arylnicotinaldehydes, particularly 5-(4-chlorophenyl)nicotinaldehyde, are privileged bifunctional scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of complex polycyclic systems like azachrysenes and are fundamental building blocks for highly selective kinase inhibitors, such as phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors[1],.

The most robust and chemoselective method for constructing this biaryl system is the Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron nucleophile and an aryl halide electrophile[2],[3]. This application note details a highly optimized, self-validating protocol for synthesizing 5-(4-chlorophenyl)nicotinaldehyde using 5-bromonicotinaldehyde and (4-chlorophenyl)boronic acid[4].

Mechanistic Causality in Experimental Design

To achieve high yields and prevent catalyst degradation, every experimental parameter must be chosen with strict adherence to the underlying mechanistic logic of the Suzuki-Miyaura catalytic cycle[5].

-

Electrophile Activation (Oxidative Addition): 5-Bromonicotinaldehyde is an electron-deficient heteroaryl halide. The electron-withdrawing nature of both the pyridine nitrogen and the C3-aldehyde group accelerates the initial oxidative addition of the active Pd(0) species into the C-Br bond, forming a stable Pd(II) intermediate[5].

-

Nucleophile Activation (Transmetalation): Boronic acids are inherently poor nucleophiles. The addition of a base (e.g., K₂CO₃) is strictly required to convert the boronic acid into a highly reactive, electron-rich boronate complex. This facilitates the transfer of the 4-chlorophenyl group to the Pd(II) center[2].

-

Product Release (Reductive Elimination): The steric bulk of the phosphine ligands (e.g., PPh₃) forces the two aryl groups on the Pd(II) center together, promoting reductive elimination to release the biaryl product and regenerate the active Pd(0) catalyst[6].

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: A Self-Validating System

This methodology integrates In-Process Controls (IPCs) to ensure the integrity of the reaction at every phase, preventing downstream failures.

Materials and Reagents

-

Electrophile: 5-Bromonicotinaldehyde (1.0 equiv, 1.0 mmol)

-

Nucleophile: (4-Chlorophenyl)boronic acid (1.2 equiv, 1.2 mmol)[4]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)[7]

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

-

Solvent: Toluene/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology

Phase 1: Reagent Assembly & Atmosphere Control

-

In a flame-dried Schlenk flask, combine 5-bromonicotinaldehyde, (4-chlorophenyl)boronic acid, and K₂CO₃.

-

Add the 10 mL Toluene/Water solvent mixture.

-

Causality Check: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) oxide dead-end. To prevent this, subject the mixture to three rigorous freeze-pump-thaw cycles to establish a strictly inert atmosphere[7].

Phase 2: Catalytic Reaction & In-Process Validation 4. Backfill the flask with Argon and quickly add the Pd(PPh₃)₄ catalyst against a positive counter-flow of inert gas. 5. Heat the biphasic mixture to 100 °C. Causality Check: Maintain vigorous stirring (≥1000 rpm) to maximize the interfacial surface area between the organic (toluene) and aqueous (water) phases, which is critical for the base-mediated transmetalation step. 6. Self-Validation (IPC 1): After 12 hours, halt stirring to let phases separate. Extract a 10 µL aliquot from the upper organic layer. Perform TLC (Hexanes/EtOAc 3:1) and LC-MS. The complete consumption of the 5-bromonicotinaldehyde spot and the appearance of the product mass [M+H]⁺ (m/z ~218) confirms successful cross-coupling[7].

Phase 3: Work-up and Isolation 7. Cool the reaction to room temperature and partition between Ethyl Acetate (20 mL) and Water (20 mL). 8. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Purification & Final Validation 9. Purify the crude residue via silica gel flash chromatography using a gradient elution of 5% to 20% EtOAc in Hexanes. 10. Self-Validation (IPC 2): Confirm the purified product's structural identity via ¹H NMR. The signature aldehyde proton will appear as a distinct singlet far downfield (typically around 10.1–10.2 ppm), while the biaryl coupling will be evident in the integration of the aromatic region.

Experimental workflow for Suzuki-Miyaura synthesis of 5-arylnicotinaldehydes.

Quantitative Data: Catalyst and Condition Optimization

The selection of the catalyst and solvent system directly dictates the reaction kinetics and overall yield. The following table summarizes empirical performance data for synthesizing 5-arylnicotinaldehyde analogs under various conditions, demonstrating why Pd(PPh₃)₄ in a Toluene/H₂O system is the optimal baseline[7],[1].

| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O (4:1) | 90 | 16 | 78 |

| Pd(PPh₃)₂Cl₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/H₂O (9:1) | 90 | 18 | 74 |

References

1.[7] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide, Benchchem. 7 2.[1] Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors, PMC. 1 3. SYNTHESIS OF AZACHRYSENES AND MULTI-NITROGENATED DERIVATIVES, Società Chimica Italiana. 4.[2] Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. 2 5.[3] The Suzuki-Miyaura Cross-Coupling Reaction, Organic Reactions. 3 6.[5] Suzuki-Miyaura Coupling, Chemistry LibreTexts. 5 7.[6] Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings, PMC. 6 8.[4] Product Examples From Ivy Fine Chemicals, Ivy Fine Chemicals. 4

Sources

- 1. Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. organicreactions.org [organicreactions.org]

- 4. ivychem.com [ivychem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

using 5-(4-Chlorophenyl)nicotinaldehyde in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 5-(4-Chlorophenyl)nicotinaldehyde in Heterocyclic Synthesis

Executive Summary & Structural Rationale

In modern drug discovery, the 5-aryl substituted nicotinaldehyde scaffold represents a highly valuable "privileged structure"[1]. Specifically, 5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1) serves as a potent, bifunctional building block that bridges the gap between complex structural requirements and synthetic efficiency[2].

The pharmacological success of this core stems from two orthogonal features:

-

The Biaryl Axis (C5 Position): The 4-chlorophenyl group provides critical lipophilic bulk. In target-based drug design (such as kinase inhibitors), this moiety is essential for occupying hydrophobic pockets, where the chlorine atom can participate in halogen bonding and the aromatic ring engages in

stacking interactions with target residues[1]. -

The Aldehyde "Warhead" (C3 Position): Unlike static alkyl groups, the aldehyde acts as a highly reactive electrophilic pivot. It is the primary site for condensation, multicomponent reactions, and reductive aminations, enabling the rapid generation of diverse N-, O-, and S-heterocyclic libraries[3].

-

The Pyridine Core: The nitrogen-containing aromatic heterocycle acts as a vital hydrogen bond acceptor, improving the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredients (APIs) compared to purely carbocyclic biphenyl systems[4].

Pathway Visualization: Divergent Heterocyclic Synthesis

The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the C3 formyl group, making 5-(4-Chlorophenyl)nicotinaldehyde exceptionally susceptible to nucleophilic attack by amines, ureas, and active methylene compounds.

Divergent synthesis of heterocycles from the 5-(4-Chlorophenyl)nicotinaldehyde scaffold.

Detailed Experimental Protocols

As a self-validating system, each protocol below is designed not just to outline steps, but to establish the causality behind the reaction conditions, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of 2-(5-(4-Chlorophenyl)pyridin-3-yl)-1H-benzo[d]imidazole

Mechanistic Rationale: This reaction proceeds via the initial nucleophilic attack of one primary amine of o-phenylenediamine onto the electrophilic aldehyde, forming a Schiff base. Acid catalysis is required to protonate the carbonyl oxygen, lowering the activation energy for this attack. Subsequent intramolecular attack by the second amine forms a benzimidazoline intermediate. Open-air reflux provides the oxidative conditions necessary to drive the aromatization to the thermodynamically stable benzimidazole.

Step-by-Step Methodology:

-

Reagent Assembly: In a 50 mL round-bottom flask, dissolve 5-(4-Chlorophenyl)nicotinaldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in 15 mL of absolute ethanol.

-

Catalysis: Add p-toluenesulfonic acid (pTSA) (10 mol%) as the acid catalyst.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an ambient atmosphere (air) for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 1:1), visualizing under a UV lamp at 254 nm.

-

Quenching & Workup: Upon completion, cool the mixture to room temperature. Pour the reaction into 30 mL of crushed ice-water and neutralize with saturated aqueous

. This prevents the degradation of the newly formed basic heterocycle. -

Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

Protocol B: Multicomponent Debus-Radziszewski Imidazole Synthesis

Mechanistic Rationale: This classic multicomponent reaction utilizes glacial acetic acid as both the solvent and a mild acid catalyst. Ammonium acetate dissociates to provide a steady, controlled release of ammonia. The ammonia condenses with the 1,2-diketone to form a diimine, which subsequently captures the 5-(4-Chlorophenyl)nicotinaldehyde, cyclizing to form a highly conjugated, tetrasubstituted imidazole ring.

Step-by-Step Methodology:

-

Reagent Assembly: To a 50 mL flask, add 5-(4-Chlorophenyl)nicotinaldehyde (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (5.0 mmol, excess required as the nitrogen source).

-

Reaction Execution: Suspend the reactants in 10 mL of glacial acetic acid. Heat the mixture to reflux (118 °C) for 2–3 hours. The solution will typically transition to a deep amber color.

-

Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 50 mL of vigorously stirred ice-water. Neutralize cautiously with aqueous ammonia (25%) until the pH reaches ~7. A heavy precipitate will form.

-

Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual ammonium salts, and dry in a vacuum oven at 50 °C.

-

Validation: Verify the product via

NMR; the disappearance of the characteristic aldehyde proton singlet (~10 ppm) confirms complete conversion.

Protocol C: Biginelli Reaction for Dihydropyrimidinones (DHPMs)

Mechanistic Rationale: The Biginelli reaction is initiated by the acid-catalyzed formation of an acyliminium ion intermediate from the aldehyde and urea. The use of a Lewis acid (e.g.,

Step-by-Step Methodology:

-

Reagent Assembly: Combine 5-(4-Chlorophenyl)nicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in 10 mL of ethanol.

-

Catalysis: Add Copper(II) chloride dihydrate (

, 10 mol%) to the mixture. -

Reflux: Heat the mixture to reflux for 6–8 hours. The progress should be monitored by TLC.

-

Workup: Cool the mixture to room temperature and pour it into 30 mL of ice-cold water. Stir for 15 minutes to allow the DHPM derivative to precipitate.

-

Purification: Filter the crude solid, wash with cold water and a small amount of cold ethanol. Purify via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) if recrystallization is insufficient.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 5-(4-Chlorophenyl)nicotinaldehyde scaffold into various heterocyclic systems.

| Target Heterocycle | Reaction Type | Key Reagents | Catalyst / Solvent | Conditions | Typical Yield |

| Benzimidazole | Oxidative Condensation | o-Phenylenediamine | pTSA / Ethanol | Reflux, 4–6 h, Air | 75–85% |

| Tetrasubstituted Imidazole | Debus-Radziszewski | Benzil, | Glacial Acetic Acid | Reflux, 2–3 h | 80–90% |

| Dihydropyrimidinone (DHPM) | Biginelli Reaction | Urea, Ethyl Acetoacetate | Reflux, 6–8 h | 70–80% |

References

-

Title: 5-(4-CHLOROPHENYL)NICOTINALDEHYDE - CAS 887973-65-1 Source: ChemSrc URL: [Link][2]

-

Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: NIH / PMC URL: [Link][3]

Sources

Application Notes & Protocols: A Tiered Strategy for the Biological Screening of 5-(4-Chlorophenyl)nicotinaldehyde Derivatives

Abstract: The 5-(4-Chlorophenyl)nicotinaldehyde scaffold represents a promising starting point for the development of novel therapeutics due to the rich biological activities associated with its constituent pyridine and substituted phenyl moieties. Derivatives of similar structures, such as those based on 5-aryl-furans and nicotinaldehyde, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] This guide provides a comprehensive, tiered protocol for the systematic biological evaluation of novel 5-(4-Chlorophenyl)nicotinaldehyde derivatives. We present a strategic screening cascade, beginning with broad primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to elucidate the mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing this chemical series.

Section 1: Anticancer Activity Screening Cascade

The dysregulation of cellular processes like proliferation, apoptosis, and mitosis is a hallmark of cancer.[6] Many successful chemotherapeutics function by disrupting these fundamental processes. This section outlines a workflow to identify and characterize the anticancer potential of the derivatives, focusing on cytotoxicity, cell cycle effects, and inhibition of tubulin polymerization, a key mechanism for mitotic arrest.[3]

Workflow for Anticancer Screening

Caption: Tiered workflow for identifying and characterizing anticancer activity.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying the potency of a compound in inhibiting cell growth. Results should be compiled for comparison across multiple cell lines.

Table 1: Example IC₅₀ Data for 5-(4-Chlorophenyl)nicotinaldehyde Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative-01 | MCF-7 (Breast) | 5.2 ± 0.4 | Doxorubicin | 0.8 ± 0.1 |

| Derivative-01 | HCT-116 (Colon) | 8.1 ± 0.9 | Doxorubicin | 1.1 ± 0.2 |

| Derivative-01 | A549 (Lung) | 12.5 ± 1.5 | Doxorubicin | 1.5 ± 0.3 |

| Derivative-02 | MCF-7 (Breast) | 1.9 ± 0.2 | Doxorubicin | 0.8 ± 0.1 |

| Derivative-02 | HCT-116 (Colon) | 2.5 ± 0.3 | Doxorubicin | 1.1 ± 0.2 |

| Derivative-02 | A549 (Lung) | 3.7 ± 0.5 | Doxorubicin | 1.5 ± 0.3 |

Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test derivatives dissolved in DMSO (10 mM stock)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Principle: Microtubules are dynamic polymers of tubulin heterodimers, essential for forming the mitotic spindle during cell division.[6] This assay measures the effect of compounds on tubulin assembly in vitro. Light is scattered by microtubules, so polymerization can be monitored by an increase in absorbance (turbidity) at 340 nm.[7]

Materials:

-

Tubulin (>99% pure)[8]

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test derivatives and control compounds (Paclitaxel as enhancer, Nocodazole/Colchicine as inhibitor)

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Reagent Preparation: Prepare a 2X stock of tubulin (e.g., 4 mg/mL) in General Tubulin Buffer on ice. Prepare 10X stocks of test compounds and controls.

-

Assay Setup: Pre-warm the microplate reader to 37°C.

-

Reaction Mix: On ice, prepare the final reaction mixture containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%).

-

Initiation: In a pre-warmed 96-well plate, add the test compounds/controls. Add the tubulin reaction mix to each well to initiate polymerization. The final volume should be ~100 µL.

-

Data Acquisition: Immediately place the plate in the 37°C reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[6]

-

Data Analysis: Plot absorbance vs. time. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase them.[6][7] Calculate the Vmax (maximum rate of polymerization) and the final absorbance at steady state for each condition.

Caption: The dynamic equilibrium of microtubule formation and drug intervention points.

Section 2: Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and key mediators include prostaglandins produced by cyclooxygenase-2 (COX-2) and transcription factors like NF-κB which regulate pro-inflammatory gene expression.[9][10][11] Nicotinic acid derivatives have previously been investigated for anti-inflammatory properties.[12][13][14]

Workflow for Anti-inflammatory Screening

Caption: Strategy for identifying and characterizing anti-inflammatory compounds.

Data Presentation: In Vitro Anti-inflammatory Activity

Table 2: Example IC₅₀ Data for COX-2 Inhibition

| Compound ID | Assay Type | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative-01 | Cell-Based (PGE2) | 15.3 ± 2.1 | Celecoxib | 0.5 ± 0.07 |

| Derivative-01 | Enzymatic (COX-2) | > 50 | Celecoxib | 0.45 ± 0.05 |

| Derivative-02 | Cell-Based (PGE2) | 2.8 ± 0.3 | Celecoxib | 0.5 ± 0.07 |

| Derivative-02 | Enzymatic (COX-2) | 4.1 ± 0.6 | Celecoxib | 0.45 ± 0.05 |

Experimental Protocols